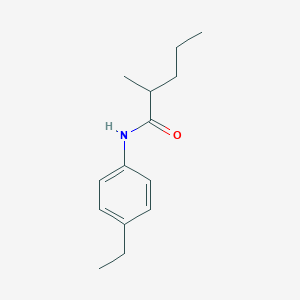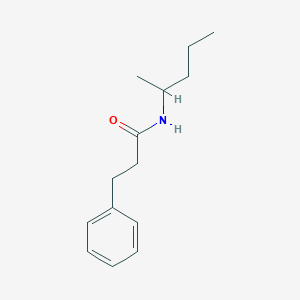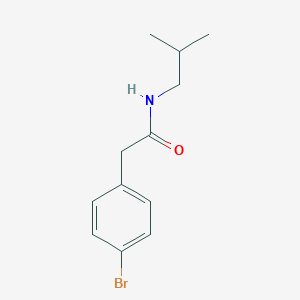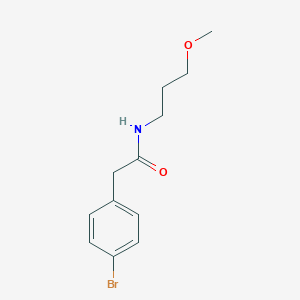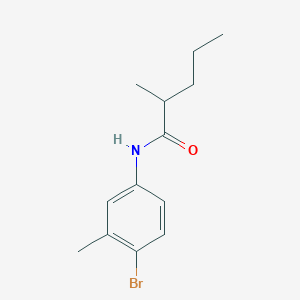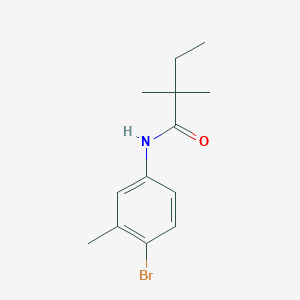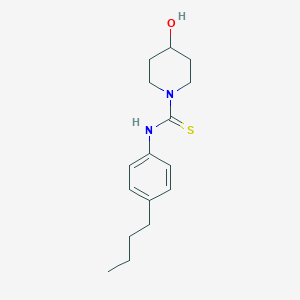
N-(4-butylphenyl)-4-hydroxy-1-piperidinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-butylphenyl)-4-hydroxy-1-piperidinecarbothioamide, commonly known as Bupiprimate, is a compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. Bupiprimate belongs to the class of piperidinecarbothioamide compounds and is structurally similar to the well-known drug, Risperidone.
Mechanism of Action
The exact mechanism of action of Bupiprimate is not fully understood. However, it is believed to work by modulating the activity of several neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine. Bupiprimate has been shown to act as a partial agonist at dopamine D2 receptors, which could explain its antipsychotic effects. Bupiprimate has also been shown to have anxiolytic effects, which could be due to its modulation of serotonin receptors.
Biochemical and Physiological Effects:
Bupiprimate has been shown to have several biochemical and physiological effects. In animal studies, Bupiprimate has been shown to increase the levels of several neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine. Bupiprimate has also been shown to have anti-inflammatory and antioxidant effects, which could be useful in the treatment of neurodegenerative diseases. Bupiprimate has been shown to have minimal side effects and is generally well-tolerated in animal studies.
Advantages and Limitations for Lab Experiments
Bupiprimate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have minimal side effects in animal studies. Bupiprimate has also been shown to have a wide range of potential therapeutic applications, making it a versatile compound for scientific research. However, Bupiprimate has some limitations for lab experiments. Its exact mechanism of action is not fully understood, and more research is needed to elucidate its effects on different neurotransmitters and receptors. Additionally, Bupiprimate has not been extensively studied in humans, and more research is needed to determine its safety and efficacy in clinical trials.
Future Directions
There are several future directions for research on Bupiprimate. One area of interest is its potential as a therapeutic agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Bupiprimate's anti-inflammatory and antioxidant properties could be useful in slowing the progression of these diseases. Another area of interest is its potential as an anxiolytic agent. Bupiprimate's modulation of serotonin receptors could make it a useful treatment for anxiety disorders. Finally, more research is needed to elucidate the exact mechanism of action of Bupiprimate and its effects on different neurotransmitters and receptors. This could lead to the development of more targeted and effective therapeutic agents.
Synthesis Methods
The synthesis of Bupiprimate involves the reaction of 4-butylphenylhydrazine and 4-hydroxy-1-piperidinecarbothioamide in the presence of a suitable solvent and catalyst. The reaction yields Bupiprimate as a white crystalline solid, which can be purified using recrystallization techniques. The synthesis of Bupiprimate has been reported in several scientific publications, including the Journal of Chemical and Pharmaceutical Research.
Scientific Research Applications
Bupiprimate has been studied extensively for its potential as a therapeutic agent in the treatment of various neurological and psychiatric disorders. Several studies have reported the effectiveness of Bupiprimate in treating anxiety, depression, and schizophrenia. Bupiprimate has also been shown to have anti-inflammatory and antioxidant properties, which could be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
Molecular Formula |
C16H24N2OS |
|---|---|
Molecular Weight |
292.4 g/mol |
IUPAC Name |
N-(4-butylphenyl)-4-hydroxypiperidine-1-carbothioamide |
InChI |
InChI=1S/C16H24N2OS/c1-2-3-4-13-5-7-14(8-6-13)17-16(20)18-11-9-15(19)10-12-18/h5-8,15,19H,2-4,9-12H2,1H3,(H,17,20) |
InChI Key |
ADCLQGYYHYQADR-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)NC(=S)N2CCC(CC2)O |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=S)N2CCC(CC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



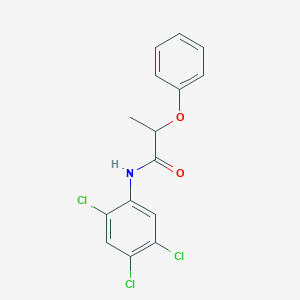
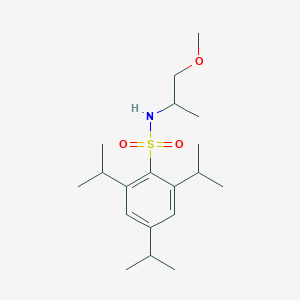
![3-bromo-N-[2-(4-sulfamoylphenyl)ethyl]benzamide](/img/structure/B215687.png)
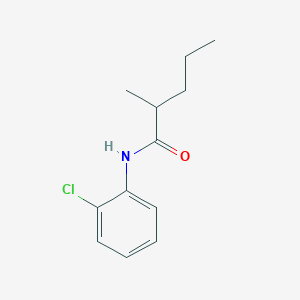
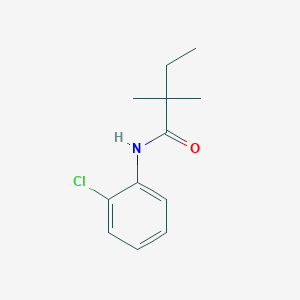
![2-[(2-Methylpentanoyl)amino]benzamide](/img/structure/B215692.png)
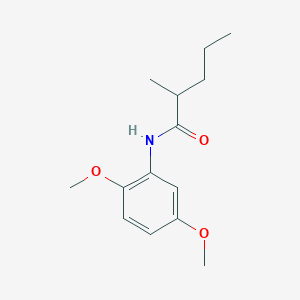
![2-[(2-Methylbutanoyl)amino]benzamide](/img/structure/B215695.png)
